molecular formula C22H25N5O4 B3004436 N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide CAS No. 872856-83-2

N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide

Cat. No. B3004436
CAS RN: 872856-83-2
M. Wt: 423.473
InChI Key: GFSVWLGJOMZDIJ-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
BenchChem offers high-quality N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitumor Properties : N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, which are chemically related to the compound , have been synthesized and shown to have promising antitumor properties. These compounds were evaluated by the National Cancer Institute's Developmental Therapeutic Program and displayed potential as new anticancer agents (Horishny et al., 2020).

  • Antimicrobial and Antifungal Properties : Several derivatives, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide, have been shown to exhibit antimicrobial and antifungal activities against various microbial species, highlighting their potential as broad-spectrum antifungal agents (Gul et al., 2017).

  • Anticonvulsant Agents : Research on benzothiazole derivatives having acetamido and carbothioamido pharmacophore revealed morpholino and imidazolyl derivatives as promising leads for anticonvulsant medication (Amir et al., 2012).

  • Cannabinoid Receptor Type 2 Ligands : A series of indol-3-yl-oxoacetamides, related to the compound , were synthesized and evaluated as potent and selective CB2 ligands. The fluorinated derivative was identified as having significant potency and selectivity (Moldovan et al., 2017).

  • GABAA Receptors Modulators : Imidazolones and pyrrolones, which include morpholin-1-yl derivatives, were synthesized and tested for their anxiolytic properties through modulation of the GABAA receptor response. Some derivatives demonstrated considerable pharmacological activity without the typical side effects of benzodiazepine receptor agonists (Grunwald et al., 2006).

  • Anti-Inflammatory Activity : The anti-inflammatory activity of novel indole derivatives, including compounds structurally related to the query compound, was observed. Some of these compounds exhibited significant anti-inflammatory activity with lower ulcerogenic liability compared to traditional drugs like indomethacin (Verma et al., 1994).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c28-20(26-10-12-31-13-11-26)15-27-14-18(17-4-1-2-5-19(17)27)21(29)22(30)24-6-3-8-25-9-7-23-16-25/h1-2,4-5,7,9,14,16H,3,6,8,10-13,15H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSVWLGJOMZDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide

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